molecular formula C18H19ClN2O B1330051 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 3489-15-4

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No.: B1330051
CAS No.: 3489-15-4
M. Wt: 314.8 g/mol
InChI Key: QMJGOWGNDWTVIH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This particular compound features a methoxyphenyl group, which can influence its pharmacological profile and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction. This reaction condenses tryptamine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, 4-methoxybenzaldehyde is used as the aldehyde source.

Reaction Conditions:

    Reagents: Tryptamine, 4-methoxybenzaldehyde, hydrochloric acid.

    Solvent: Ethanol or methanol.

    Temperature: Room temperature to reflux conditions.

    Time: Several hours to overnight.

Industrial Production Methods: Industrial production may involve continuous flow synthesis to enhance yield and purity. This method allows for precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: 1-(4-methoxyphenyl)-3,4-dihydro-1H-beta-carboline-2-one.

    Reduction: 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

    Substitution: Various substituted beta-carbolines depending on the reagent used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex beta-carboline derivatives.

    Biology: Studied for its potential neuroprotective and psychoactive effects.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent for neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter systems in the brain. It may act as an agonist or antagonist at various serotonin and dopamine receptors, influencing mood, cognition, and perception. Additionally, its methoxyphenyl group can enhance its binding affinity and selectivity for certain receptor subtypes.

Comparison with Similar Compounds

    Harmine: Another beta-carboline with psychoactive properties.

    Harmaline: Known for its use in traditional medicine and psychoactive effects.

    Tetrahydroharmine: A reduced form of harmine with similar biological activities.

Uniqueness: 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its methoxyphenyl group, which can modulate its pharmacological profile and enhance its potential therapeutic applications. This structural feature distinguishes it from other beta-carbolines and may offer advantages in terms of efficacy and selectivity.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O.ClH/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJGOWGNDWTVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3489-15-4
Record name 9H-Pyrido(3,4-6)indole, 1,2,3,4-tetrahydro-1-(p-methoxyphenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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